molecular formula C7H8N4 B13360601 6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine

6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B13360601
M. Wt: 148.17 g/mol
InChI Key: UCDCXQAVVCKRAM-UHFFFAOYSA-N
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Description

6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound featuring a benzotriazole core with a methyl group at the 6th position and an amine group at the 5th position. Benzotriazoles are known for their stability and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and methylating agents.

    Cyclization: The o-phenylenediamine undergoes cyclization with a methylating agent to form the benzotriazole ring.

    Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 5th position.

A typical reaction condition involves refluxing the starting materials in ethanol for an extended period, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability, while the amine group allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles have gained significant attention in medicinal chemistry due to their ability to modulate various biological pathways. They exhibit a range of biological activities including antiviral, anti-inflammatory, and anticancer properties . The incorporation of a triazole ring into pharmaceutical compounds often enhances their efficacy and selectivity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of triazole compounds showed significant antiproliferative effects against various cancer cell lines such as HCT116 and MCF-7. For instance, compounds containing triazole moieties were found to induce apoptosis and inhibit cell migration in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHCT1165.19Induces apoptosis; inhibits proliferation
Compound 5MCF-71.1Thymidylate synthase inhibition
Compound 6HepG21.4Noncompetitive AChE inhibition

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The triazole ring can interact with biomolecular targets through hydrogen bonding and π–π stacking interactions. Specific studies have highlighted its effectiveness in inhibiting acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Interaction with Biological Targets

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The nitrogen atoms in the triazole ring can form hydrogen bonds with active site residues of target enzymes.
  • π–π Stacking : Aromatic interactions enhance binding affinity to targets.
  • Dipole Interactions : The polarity of the triazole contributes to its interaction with various biomolecules.

Pharmacokinetics

The pharmacokinetic profile of 1,2,3-triazoles indicates good chemical stability and resistance to metabolic degradation. This stability enhances their potential as therapeutic agents since they can maintain effective concentrations in biological systems for extended periods.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various triazole-containing hybrids. For example:

  • A study synthesized a series of triazole derivatives and evaluated their anticancer activities. One compound demonstrated an IC50 value of 0.43 μM against HCT116 cells, indicating potent anticancer activity .
  • Another investigation focused on the anti-BuChE activity of synthesized compounds derived from triazoles. Some derivatives showed greater inhibition than standard drugs like galantamine .

Properties

IUPAC Name

6-methyl-2H-benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDCXQAVVCKRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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